Ldv-fitc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

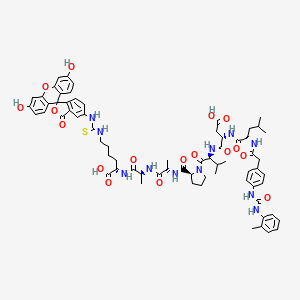

Molecular Formula |

C69H81N11O17S |

|---|---|

Molecular Weight |

1368.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |

InChI |

InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-67(95)78-49-14-9-8-13-37(49)5)61(88)77-52(34-57(84)85)62(89)79-58(36(3)4)64(91)80-28-12-16-53(80)63(90)72-38(6)59(86)71-39(7)60(87)76-50(65(92)93)15-10-11-27-70-68(98)74-42-21-24-46-45(31-42)66(94)97-69(46)47-25-22-43(81)32-54(47)96-55-33-44(82)23-26-48(55)69/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,58,81-82H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H2,70,74,98)(H2,73,78,95)/t38-,39-,50-,51-,52-,53-,58-/m0/s1 |

InChI Key |

HTOHIBBSMWOZCH-MIPQXFFOSA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Target of LDV-FITC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This guide provides a detailed overview of the molecular target of the fluorescent probe LDV-FITC, a critical tool in the study of cell adhesion and immune response. This compound is a synthetic peptide conjugated to fluorescein isothiocyanate (FITC) that serves as a high-affinity ligand for the α4β1 integrin , also known as Very Late Antigen-4 (VLA-4) .[1][2] The Leu-Asp-Val (LDV) amino acid sequence is a recognized binding motif for a subset of integrins.[3][4][5][6] This guide will delve into the specifics of this interaction, including quantitative binding data, experimental methodologies, and the associated signaling pathways.

Molecular Target: α4β1 Integrin (VLA-4)

The primary molecular target of this compound is the α4β1 integrin, a heterodimeric transmembrane receptor crucial for cell-cell and cell-matrix interactions.[1][7][2] This integrin is prominently expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, and plays a pivotal role in immune cell trafficking, inflammation, and hematopoiesis. Its natural ligands include vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 region of fibronectin, both of which contain sequences homologous to the LDV motif.[7][3][8]

The binding of this compound to α4β1 integrin is highly specific and has been instrumental in characterizing the activation state of this receptor.[9][10] The affinity of α4β1 for its ligands is not static but is dynamically regulated by intracellular signaling events, a process termed "inside-out" signaling.[11][12] This regulation allows for rapid and reversible changes in cell adhesion in response to extracellular cues.

Quantitative Binding Data

The binding affinity of this compound to α4β1 integrin has been quantified using various cell lines, primarily the human monocytic cell line U937. The affinity is typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The presence of divalent cations, such as manganese (Mn2+), is known to lock integrins in a high-affinity state, providing a useful experimental control.

| Cell Line | Condition | Dissociation Constant (Kd) | Reference |

| U937 | With Mn2+ | 0.3 nM | [1][2][13] |

| U937 | Without Mn2+ | 12 nM | [1][2][13] |

| SUP-T1 (T-cell) | With Mn2+ | ~0.3-1 nM | [9] |

| JM1 (B-cell) | With Mn2+ | ~0.3-1 nM | [9] |

Experimental Protocols

The specific binding of this compound to α4β1 integrin allows for its use in various experimental applications, most notably in flow cytometry-based assays to assess integrin affinity and activation.

Real-Time Flow Cytometry Assay for α4β1 Integrin Affinity

This protocol allows for the real-time measurement of this compound binding to cells and the subsequent dissociation induced by a competing unlabeled ligand, providing a direct measure of the receptor's affinity state.

Materials:

-

Cells expressing α4β1 integrin (e.g., U937, Jurkat)

-

This compound

-

Unlabeled LDV peptide (as a competitor)

-

Flow cytometer buffer (e.g., PBS with 1% BSA)

-

Activating agents (e.g., MnCl2, chemokines like SDF-1α)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them with flow cytometer buffer. Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.

-

Baseline Fluorescence: Acquire baseline fluorescence data of the unstained cells on the flow cytometer.

-

This compound Binding: Add this compound to the cell suspension at a concentration below the Kd for the low-affinity state (e.g., 4 nM) to monitor affinity changes.[11][12] Incubate for a sufficient time to reach equilibrium.

-

Stimulation (Optional): To assess inside-out signaling, add an activating agent (e.g., SDF-1α) and continue to acquire data to observe any increase in this compound binding, which reflects a shift to a higher affinity state.[9]

-

Dissociation: Add a large excess of unlabeled LDV peptide (e.g., 500-fold) to the cell suspension.[11] This will compete with and displace the bound this compound.

-

Data Acquisition: Continuously record the fluorescence intensity over time as the this compound dissociates from the cells.

-

Data Analysis: The rate of dissociation (k_off) can be calculated by fitting the fluorescence decay curve to a one-phase exponential decay equation. A slower dissociation rate corresponds to a higher affinity state.[11]

Signaling Pathways and Experimental Workflows

Inside-Out Signaling Pathway Regulating α4β1 Integrin Affinity

The affinity of α4β1 integrin for its ligands is dynamically regulated by intracellular signaling cascades. This "inside-out" signaling is often initiated by the activation of other cell surface receptors, such as chemokine receptors. Upon chemokine binding, G-protein coupled receptors (GPCRs) activate intracellular signaling molecules, including phospholipase C (PLC) and calmodulin, which ultimately lead to conformational changes in the integrin heterodimer, increasing its affinity for ligands like LDV.[1]

Experimental Workflow for this compound Binding Assay

The following diagram illustrates the typical workflow for a flow cytometry-based experiment to measure the binding of this compound to cells and assess changes in integrin affinity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LDV FITC | Fluorescent Integrin Probes | Tocris Bioscience [tocris.com]

- 3. INTEGRIN LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LDV: a novel cell adhesion motif recognized by the integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound TFA_TargetMol [targetmol.com]

structure and properties of the LDV peptide sequence

An In-depth Technical Guide to the Structure and Properties of the LDV Peptide Sequence

Introduction

The Leu-Asp-Val (LDV) tripeptide sequence is a critical cell adhesion motif first identified within the Type III connecting segment (IIICS) of fibronectin.[1] It serves as a primary recognition site for the α4β1 integrin (also known as Very Late Antigen-4, VLA-4), a receptor predominantly expressed on hematopoietic cells.[1][2] The interaction between the LDV motif and α4β1 integrin is a key process in cell-matrix adhesion, mediating crucial physiological events such as lymphocyte trafficking, immune surveillance, and inflammatory responses. Unlike the more promiscuous RGD (Arg-Gly-Asp) motif, the LDV sequence exhibits greater specificity, primarily targeting α4- and α9-containing integrins.[3] This specificity, coupled with the activation-dependent nature of its binding, makes the LDV peptide and its mimetics valuable tools for research and promising candidates for therapeutic development, particularly in the context of inflammatory diseases and oncology.[1][4] This guide provides a comprehensive overview of the structure, properties, and applications of the LDV peptide sequence, intended for researchers, scientists, and professionals in drug development.

Structure and Properties of LDV Peptides

The core of the LDV motif is the tripeptide L-Leucine–L-Aspartic Acid–L-Valine. The aspartate residue is essential for its adhesive activity, and its substitution abrogates binding. The LDV sequence is often found within a larger peptide context that influences its conformation and binding affinity. For instance, in fibronectin, it is part of the high-affinity CS-1 site.[1] Homologous sequences, such as Ile-Asp-Ser-Pro (IDSP) in Vascular Cell Adhesion Molecule-1 (VCAM-1) and Ile-Asp-Ala-Pro (IDAP) in fibronectin, also bind to α4β1 integrin, suggesting a conserved mechanism of recognition based on an acidic residue flanked by hydrophobic residues.[5]

For research and therapeutic applications, the core LDV sequence is often modified to enhance its stability, affinity, or utility as a probe. These modifications can include N-terminal acylation, C-terminal amidation, incorporation into cyclic structures, or conjugation with fluorescent tags like fluorescein isothiocyanate (FITC).[6][7]

Table 1: Physicochemical Properties of Representative LDV-based Peptides

| Peptide Name | Full Sequence / Description | Molecular Weight ( g/mol ) | Key Characteristics |

| LDV | Leu-Asp-Val | 345.4 | The minimal active tripeptide motif.[1] |

| LDV-FITC | {4-((N′-2-methylphenyl)ureido)-phenylacetyl}-LDVPAA-{Lys(FITC)} | 1368.51 | A high-affinity, fluorescently-labeled peptide used for detecting α4β1 integrin affinity and conformational changes.[7] |

| BIO1211 | Contains the LDV motif and a diphenylurea moiety | Not specified | A selective α4β1 integrin antagonist.[8] |

| IBP1B | NH₂–KLDVKLDVKLDV-CONH₂ | 1425.8 | A self-assembling peptide incorporating LDV motifs for creating bioactive hydrogels for wound healing.[9] |

Biological Function and Molecular Interactions

The primary biological function of the LDV sequence is to mediate cell adhesion by binding to α4β1 integrin. This interaction is not constitutive; it is regulated by the activation state of the integrin. Only cells expressing an active, high-avidity form of the α4β1 complex can effectively bind to the minimal LDV sequence.[1] In contrast, cells with the receptor in a resting state show significantly less adhesion to LDV peptides, although they may still bind to larger fragments like CS-1.[1] Integrin activation can be induced by intracellular signals ("inside-out" signaling), often triggered by chemokines or T-cell receptor stimulation, or by certain divalent cations like Mn²⁺, which lock the integrin in a high-affinity conformation.[6][7]

Binding Affinity

The affinity of LDV peptides for α4β1 integrin is typically in the nanomolar range, especially when the integrin is in its activated state. This high affinity makes it a potent mediator of cell adhesion. Fluorescently labeled LDV peptides are widely used in competitive binding assays to quantify the affinity of new compounds and to study the dynamics of integrin activation in real-time.[6][10]

Table 2: Binding Affinities of LDV Peptides to α4β1 Integrin

| Peptide/Compound | Cell Line | Assay Conditions | Affinity Constant (Kd or Ki) |

| This compound | U937 (monocytic) | With Mn²⁺ (activated state) | Kd: 0.3 nM[7] |

| This compound | U937 (monocytic) | Without Mn²⁺ (resting state) | Kd: 12 nM[6][7] |

| This compound | SUP-T1 (T-cell), JM1 (B-cell) | With Mn²⁺ (activated state) | Kd: 0.3 - 1.0 nM[6] |

| BIO1211 | Jurkat E6.1 (T-cell) | Competitive binding vs. This compound | Ki: 6.9 ± 3.1 nM[11] |

| DS-70 (peptidomimetic) | Jurkat E6.1 (T-cell) | Competitive binding vs. This compound | Ki: 0.94 ± 0.32 nM[11] |

Signaling Pathways Modulated by LDV

The binding of LDV-containing ligands to α4β1 integrin is not merely a passive tethering mechanism; it initiates intracellular signaling cascades that influence cell behavior. One well-documented pathway involves the regulation of vascular tone. In vascular smooth muscle cells, the engagement of α4β1 by LDV peptides leads to the activation of Src family tyrosine kinases.[12] This, in turn, enhances the activity of L-type voltage-gated Ca²⁺ channels, leading to increased intracellular calcium concentration ([Ca²⁺]i) and subsequent vasoconstriction. This signaling pathway highlights a mechanism by which components of the extracellular matrix can directly modulate vascular function.[12]

References

- 1. Activation-dependent recognition by hematopoietic cells of the LDV sequence in the V region of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. INTEGRIN LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a key integrin-binding sequence in VCAM-1 homologous to the LDV active site in fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

The Role of FITC Conjugation in Ldv-FITC Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Fluorescein Isothiocyanate (FITC) conjugation in the functionality of the synthetic peptide Ldv-FITC as a high-affinity probe for the α4β1 integrin (Very Late Antigen-4, VLA-4). By elucidating the principles behind its design and application, this document serves as a comprehensive resource for professionals in cellular biology, immunology, and drug discovery.

Core Concepts: The Synergy of Ldv and FITC

The functionality of this compound arises from the unique properties of its two constituent parts: the Leu-Asp-Val (LDV) peptide and the FITC fluorophore.

1.1. The Ldv Peptide: A Minimalist Ligand for α4β1 Integrin

The tripeptide sequence Leucine-Aspartic Acid-Valine (Ldv) represents the minimal recognition motif for the α4β1 integrin.[1][2] This integrin is a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes and monocytes, and plays a crucial role in immune cell trafficking and inflammation. The interaction between Ldv and α4β1 is highly specific and is critically dependent on the activation state of the integrin, a process known as "inside-out" signaling. In its resting, low-affinity state, the α4β1 integrin exhibits weak binding to Ldv. However, upon cellular activation, the integrin undergoes a conformational change to a high-affinity state, leading to robust Ldv binding.[2]

1.2. FITC: The Fluorescent Reporter

Fluorescein isothiocyanate (FITC) is a widely utilized green fluorescent dye that covalently attaches to primary amine groups on peptides and proteins.[3][4] Its isothiocyanate group reacts with the amine terminus of the Ldv peptide, forming a stable thiourea bond.[3][5] This conjugation endows the non-fluorescent Ldv peptide with a means of detection and quantification. FITC exhibits an excitation maximum at approximately 495 nm and an emission maximum at around 525 nm, making it compatible with standard flow cytometry and fluorescence microscopy instrumentation.[6][7]

The conjugation of FITC to the Ldv peptide is the cornerstone of this compound's utility. It transforms a specific but invisible binding event into a measurable fluorescent signal, thereby enabling the quantitative analysis of α4β1 integrin expression, affinity state, and conformational changes.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to probe α4β1 integrin function.

| Parameter | Cell Line | Condition | Value | Reference |

| Dissociation Constant (Kd) | U937 | - Mn²⁺ | 12 nM | [6] |

| U937 | + Mn²⁺ | 0.3 nM | [6] | |

| EC50 (Competition Assay) | U937 | Compound 1 | 3 µM | [1] |

| U937 | Compound 2 | 13 µM | [1] |

Table 1: Binding Affinity of this compound for α4β1 Integrin. This table highlights the change in binding affinity of this compound for the α4β1 integrin on U937 cells in the presence and absence of manganese (Mn²⁺), an ion that induces a high-affinity conformation of the integrin. Also shown are the half-maximal effective concentrations (EC50) for two example compounds in a competitive binding assay.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

3.1. Real-Time Flow Cytometry Assay for this compound Binding and Dissociation

This protocol allows for the real-time measurement of this compound binding to and dissociation from cell surface α4β1 integrin.

Materials:

-

Cells expressing α4β1 integrin (e.g., U937 cells)

-

This compound solution (concentration determined by Kd, typically 4-25 nM)[1]

-

Unlabeled Ldv peptide (for competition)

-

Flow cytometer buffer (e.g., HBSS with 1% BSA)

-

Activating agent (e.g., 1 mM MnCl₂) or inhibitory compound

-

Flow cytometer

Procedure:

-

Harvest and wash cells, then resuspend in flow cytometer buffer to a concentration of 1 x 10⁶ cells/mL.

-

Establish a baseline fluorescence reading of the unstained cells on the flow cytometer.

-

Add this compound to the cell suspension at the desired final concentration.

-

Immediately acquire data continuously for a set period (e.g., 500 seconds) to monitor the association phase.

-

To measure dissociation, add a large excess of unlabeled Ldv peptide (e.g., 1 µM) to the cell suspension while continuing data acquisition.[5]

-

For activation studies, pre-incubate cells with the activating agent (e.g., MnCl₂) before the addition of this compound.

-

Analyze the mean fluorescence intensity (MFI) over time to determine association and dissociation kinetics.

3.2. FRET-Based Assay for Integrin Conformational Change

This protocol utilizes Förster Resonance Energy Transfer (FRET) to detect conformational changes in α4β1 integrin.

Materials:

-

Cells expressing α4β1 integrin

-

This compound (FRET donor)[8]

-

Octadecyl rhodamine B (R18) (FRET acceptor)[8]

-

Flow cytometer or fluorescence plate reader capable of FRET measurements

Procedure:

-

Label cells with this compound as described in the binding assay protocol.

-

Add R18 to the cell suspension. R18 will incorporate into the cell membrane.

-

Measure the fluorescence emission of the donor (FITC) and acceptor (R18).

-

Induce a conformational change in the integrin using an activating agent.

-

Measure the change in FRET efficiency. An increase in the distance between the this compound binding site and the cell membrane upon integrin extension will lead to a decrease in FRET.[8]

3.3. Competitive Binding Assay

This protocol is used to determine the binding affinity of unlabeled compounds that compete with this compound for binding to α4β1 integrin.

Materials:

-

Cells expressing α4β1 integrin

-

This compound solution (at a concentration near its Kd)

-

Serial dilutions of the unlabeled competitor compound

-

Flow cytometer

Procedure:

-

Prepare a series of tubes, each containing the same number of cells.

-

To each tube, add a different concentration of the unlabeled competitor compound.

-

Add this compound to each tube at a constant concentration.

-

Incubate the cells for a sufficient time to reach equilibrium.

-

Wash the cells to remove unbound this compound and competitor.

-

Analyze the MFI of the cell-bound this compound for each competitor concentration using a flow cytometer.

-

Plot the MFI as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.[7]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound function.

References

- 1. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation-dependent recognition by hematopoietic cells of the LDV sequence in the V region of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. FRET Detection of Cellular α4-Integrin Conformational Activation - PMC [pmc.ncbi.nlm.nih.gov]

Probing Integrin Conformational States with LDV-FITC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a diverse family of heterodimeric cell surface receptors, are pivotal in mediating cell-matrix and cell-cell interactions. Their ability to dynamically switch between different conformational states, thereby modulating their ligand-binding affinity, is central to numerous physiological and pathological processes, including immune responses, tissue repair, and cancer metastasis. Understanding and quantifying these conformational changes are therefore critical for both basic research and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the use of the fluorescently labeled peptide, LDV-FITC, as a high-affinity probe for monitoring the conformational states of α4β1 integrin (also known as Very Late Antigen-4 or VLA-4). We will delve into the quantitative aspects of this compound binding, provide detailed experimental protocols for its application, and visualize the associated signaling pathways and experimental workflows.

Quantitative Data: this compound Binding Affinity

This compound is a fluorescently tagged peptide that contains the Leu-Asp-Val (LDV) motif, a recognition sequence for α4β1 integrin.[1] Its binding affinity is exquisitely sensitive to the conformational state of the integrin, making it an invaluable tool for distinguishing between low-affinity (resting) and high-affinity (activated) states. The dissociation constant (Kd) is a key parameter used to quantify this binding affinity, with a lower Kd value indicating a higher affinity.

The affinity of this compound for α4β1 integrin can be modulated by divalent cations like manganese (Mn²⁺), which artificially lock the integrin in a high-affinity state, or by physiological "inside-out" signaling initiated by chemokines and other stimuli.[2][3][4][5]

Below is a summary of the reported dissociation constants for this compound binding to α4β1 integrin on U937 cells, a human monocyte-like cell line commonly used for these studies.

| Cell Line | Condition | Dissociation Constant (Kd) | Reference(s) |

| U937 | Resting state (absence of Mn²⁺) | 12 nM | [2][3][5] |

| U937 | Activated state (presence of Mn²⁺) | 0.3 nM | [2][3][5] |

| U937 | Physiologically activated state | 1-2 nM | [6] |

Experimental Protocols

The use of this compound to probe integrin conformational states primarily relies on flow cytometry-based assays. These assays allow for the real-time, quantitative measurement of this compound binding to and dissociation from live cells.

This compound Binding and Dissociation Assay by Flow Cytometry

This protocol is designed to measure the binding of this compound to cells and its subsequent dissociation upon the addition of a competitive, unlabeled ligand or an allosteric antagonist.

Materials:

-

Cells: U937 cells or other cell lines expressing α4β1 integrin.

-

This compound Probe: Stock solution prepared in DMSO.

-

Unlabeled LDV Peptide: For competition/dissociation experiments.

-

Test Compounds: Small molecule inhibitors or allosteric modulators.

-

Assay Buffer: RPMI media or other suitable cell culture media.

-

Flow Cytometer: Equipped with a 488 nm laser for FITC excitation.

Procedure:

-

Cell Preparation:

-

Culture U937 cells to the desired density.

-

Harvest cells and wash them three times in RPMI media to remove any residual culture components.[6]

-

Resuspend the cells in the assay buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Baseline Fluorescence:

-

Establish a baseline reading of unstained cells on the flow cytometer to determine autofluorescence.[6]

-

-

This compound Binding:

-

Add this compound to the cell suspension at a final concentration of 25 nM.[6][7] This concentration is above the Kd for the resting state, allowing for detectable binding.

-

Incubate the cells with this compound and acquire data continuously on the flow cytometer to monitor the binding kinetics until a steady-state fluorescence is achieved.[6][7]

-

-

Dissociation/Competition:

-

To measure dissociation, add a large excess of unlabeled LDV peptide (e.g., 1 µM) to the cell suspension.[6][7] This will compete with this compound for binding to the integrin, leading to a decrease in fluorescence as the labeled probe dissociates.

-

Alternatively, to test the effect of a compound, add the test compound at various concentrations to the cell suspension after steady-state this compound binding has been reached.[6][7]

-

Continue to acquire data continuously to monitor the dissociation of the this compound probe in real-time.[6][7]

-

-

Data Analysis:

-

The mean fluorescence intensity (MFI) of the cell population is plotted against time.

-

The rate of dissociation can be determined by fitting the dissociation phase of the curve to an exponential decay model.

-

For compound testing, the steady-state fluorescence values at different compound concentrations can be used to calculate an EC₅₀ value, representing the concentration of the compound that causes 50% dissociation of the this compound probe.[6][7]

-

Real-Time "Inside-Out" Integrin Activation Assay

This protocol is designed to measure the increase in this compound binding that occurs when integrins are activated via intracellular signaling pathways.

Materials:

-

Same as the binding and dissociation assay.

-

Activating Agent: e.g., 100 nM fMLFF (a high-affinity FPR ligand) or other chemokines like SDF-1α.[4][6]

Procedure:

-

Cell Preparation and Baseline:

-

Follow steps 1 and 2 from the previous protocol.

-

-

Initial this compound Binding:

-

"Inside-Out" Activation:

-

Add the activating agent (e.g., 100 nM fMLFF) to the cell suspension.

-

Immediately resume data acquisition and continue for up to 1024 seconds to monitor the increase in fluorescence as the integrins shift to a high-affinity state and bind more this compound.[6]

-

-

Data Analysis:

-

Plot the MFI against time to visualize the kinetics of integrin activation. The increase in fluorescence directly correlates with the conformational change of the integrin to a high-affinity state.

-

Signaling Pathways and Experimental Workflows

Integrin "Inside-Out" Activation Signaling Pathway

Integrin activation is a tightly regulated process often initiated by signals from within the cell, a process termed "inside-out" signaling.[4][6][8][9][10] This signaling cascade culminates in a conformational change in the extracellular domain of the integrin, leading to increased ligand affinity. The diagram below illustrates a simplified model of this pathway.

Caption: "Inside-Out" signaling pathway leading to integrin activation.

Experimental Workflow for this compound Dissociation Assay

The following diagram outlines the logical flow of the this compound binding and dissociation experiment described in the protocol section.

Caption: Workflow for this compound binding and dissociation assay.

Conclusion

This compound is a powerful and versatile tool for the real-time investigation of α4β1 integrin conformational states on live cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to employ this probe in their studies of integrin biology and in the screening for novel integrin-targeting therapeutics. The ability to directly measure changes in integrin affinity in response to various stimuli provides invaluable insights into the complex mechanisms governing cell adhesion and signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LDV FITC | Fluorescent Integrin Probes | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. LDV FITC | Cell Adhesion Inhibitors: R&D Systems [rndsystems.com]

- 6. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Linking integrin conformation to function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ldv-fitc: A Technical Guide to its Discovery, Development, and Application in Integrin α4β1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ldv-fitc is a powerful molecular probe designed for the specific and high-affinity targeting of integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This fluorescently-labeled peptide, which incorporates the Leucine-Aspartic Acid-Valine (LDV) amino acid sequence conjugated to fluorescein isothiocyanate (FITC), has become an indispensable tool in the study of integrin biology, cell adhesion, and inflammatory processes. The LDV motif mimics the binding site of natural α4β1 ligands, such as fibronectin, allowing for precise investigation of this critical cell surface receptor. This technical guide provides an in-depth overview of the discovery, development, and diverse applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways and workflows.

Core Concepts and Development

The development of this compound was driven by the need for a specific, high-affinity probe to study the dynamic nature of integrin α4β1. The LDV sequence was identified as a minimal recognition motif within the CS-1 region of fibronectin, a major ligand for α4β1. By conjugating this peptide to FITC, a widely used fluorophore, researchers created a tool that enables the direct visualization and quantification of α4β1 expression and activity on living cells.

This compound binds to α4β1 integrin with high affinity, and its binding is sensitive to the conformational state of the integrin, making it an excellent tool for studying "inside-out" and "outside-in" signaling events that modulate integrin activation.

Quantitative Data

The binding characteristics of this compound to integrin α4β1 have been extensively quantified. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound to Integrin α4β1

| Cell Line | Condition | Dissociation Constant (Kd) | Reference |

| U937 | Presence of Mn2+ | 0.3 nM | [1][2] |

| U937 | Absence of Mn2+ | 12 nM | [1][2] |

| JM1 (B cells) | Presence of Mn2+ | ~1 nM | [3] |

| SUP-T1 (T cells) | Presence of Mn2+ | ~0.8 nM | [3] |

Table 2: EC50 Values from Competitive Binding Assays

| Compound | Cell Line | Assay Conditions | EC50 | Reference |

| Compound 1 | U937 | Competition with 25 nM this compound | ~3 µM | [4] |

| Compound 2 | U937 | Competition with 25 nM this compound | ~5 µM | [4] |

| Compound 3 | U937 | Competition with 25 nM this compound | ~8 µM | [4] |

| Compound 4 | U937 | Competition with 25 nM this compound | ~10 µM | [4] |

| Compound 5 | U937 | Competition with 25 nM this compound | ~13 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Flow Cytometry: Competitive Binding Assay for Ki Determination

This protocol describes how to determine the inhibitory constant (Ki) of an unlabeled compound against the this compound/α4β1 integrin interaction using flow cytometry. Jurkat cells, which endogenously express α4β1, are used as a model system.

Materials:

-

Jurkat E6.1 cells

-

This compound

-

Unlabeled competitor compound

-

Hanks' Balanced Salt Solution (HBSS) with 1% BSA

-

Flow cytometer

Procedure:

-

Cell Preparation: Suspend Jurkat E6.1 cells in 1% BSA/HBSS at a concentration of 1 x 10^6 cells/mL.[3]

-

Incubation with Competitor: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add increasing concentrations of the unlabeled competitor compound to the tubes. Incubate for 30 minutes at 37°C.[3]

-

This compound Staining: Add a fixed, subsaturating concentration of this compound (e.g., 10 nM) to each tube.[5] Incubate in the dark for 30-45 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.

-

Data Analysis:

-

Normalize the MFI data, setting the fluorescence of cells with this compound and no competitor as 100% and the fluorescence of unstained cells (or cells with a saturating concentration of unlabeled LDV) as 0%.[5]

-

Plot the normalized MFI against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound used and Kd is the dissociation constant of this compound for α4β1.[5]

-

Fluorescence Microscopy: Staining of Lymphocytes

This protocol outlines a method for visualizing α4β1 integrin on the surface of non-adherent cells like lymphocytes using this compound.

Materials:

-

Lymphocytes (e.g., primary human lymphocytes or a lymphocyte cell line)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Multi-well culture plates or glass coverslips

-

Fluorescence microscope with appropriate filter sets for FITC

Procedure:

-

Cell Adhesion: Wash lymphocytes with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells per well of a multi-well plate (or per coverslip). Allow the cells to adhere by gravity sedimentation for 30 minutes.[6]

-

This compound Staining: Gently remove the PBS and add a solution of this compound in PBS (e.g., 25-50 nM) to the adhered cells. Incubate in the dark for 30 minutes at room temperature.

-

Washing: Gently wash the cells two to three times with PBS to remove unbound this compound.

-

Imaging: Mount the coverslip on a microscope slide with a drop of mounting medium or image the cells directly in the well. Visualize the cells using a fluorescence microscope with a FITC filter set.

Mandatory Visualizations

Signaling Pathway

The binding of this compound to integrin α4β1 triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This pathway plays a crucial role in cell migration, proliferation, and survival.

Caption: Downstream signaling pathway of integrin α4β1 upon this compound binding.

Experimental Workflow

The following diagram illustrates the workflow for a competitive binding assay using this compound and flow cytometry.

Caption: Workflow for a competitive binding assay using this compound.

Conclusion

This compound has proven to be an invaluable reagent for the study of integrin α4β1. Its high affinity and specificity, coupled with its fluorescent properties, allow for a wide range of applications in cell biology and drug discovery. From quantifying receptor expression and affinity to visualizing cellular processes and screening for novel therapeutics, this compound continues to facilitate a deeper understanding of the critical role of integrin α4β1 in health and disease. This guide provides a comprehensive resource for researchers looking to leverage the power of this compound in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for adhesion and immunostaining of lymphocytes and other non-adherent cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing α4β1 Integrin Expression: A Technical Guide Using LDV-FITC

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methodologies for exploring the expression and function of α4β1 integrin using the fluorescently labeled peptide, LDV-FITC. We will delve into the core principles, experimental protocols, data interpretation, and the intricate signaling pathways associated with this key cell adhesion molecule.

Introduction to α4β1 Integrin and this compound

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions. It is predominantly expressed on leukocytes, hematopoietic stem and progenitor cells, and certain cancer cells.[1][2] Its primary ligands include vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells and the CS-1 region of fibronectin in the ECM.[3] The interaction between α4β1 and its ligands mediates critical physiological and pathological processes, including leukocyte trafficking during inflammation, stem cell homing, and tumor metastasis.[1][3]

The tripeptide sequence Leu-Asp-Val (LDV) is the minimal recognition motif within the CS-1 region of fibronectin that binds to α4β1 integrin.[4] this compound is a synthetic peptide containing this sequence conjugated to fluorescein isothiocyanate (FITC), a commonly used fluorophore. This fluorescent probe allows for the direct visualization and quantification of α4β1 integrin expression and affinity states on live cells.[4]

Quantitative Analysis of α4β1 Integrin Expression

The expression level of α4β1 integrin can vary significantly between different cell types and activation states. Flow cytometry is a powerful technique for the quantitative analysis of α4β1 expression using this compound or specific antibodies.

Binding Affinity of this compound

The binding affinity of this compound to α4β1 integrin is a critical parameter for designing and interpreting experiments. The dissociation constant (Kd) for this compound binding to U937 cells (a human monocytic cell line) has been reported to be approximately 12 nM in the resting state and 0.3 nM in the presence of Mn2+, which induces a high-affinity conformation of the integrin.[4]

Table 1: Binding Affinity of this compound for α4β1 Integrin on U937 Cells

| Condition | Dissociation Constant (Kd) |

| Resting State | 12 nM |

| Mn2+ Activated | 0.3 nM |

Data sourced from MedchemExpress.[4]

α4β1 Integrin Expression on Various Cell Lines

The number of α4β1 integrin molecules per cell has been quantified for a range of human and murine cancer cell lines. This information is invaluable for selecting appropriate cell models for α4β1-targeted research.

Table 2: Quantitative Expression of α4β1 Integrin (VLA-4) on Cancer Cell Lines

| Cell Line | Cancer Type | Species | VLA-4 Expression Level | Molecules per Cell |

| B16-F10 | Melanoma | Murine | High | >10,000 |

| B78 | Melanoma | Murine | High | >10,000 |

| 4T1 | Breast Cancer | Murine | Medium | 1,000-10,000 |

| GL261 | Glioma | Murine | Medium | 1,000-10,000 |

| TH-MYCN | Neuroblastoma | Murine | Medium | 1,000-10,000 |

| E2A-PBX1 | Leukemia | Murine | High | >10,000 |

| SK-MEL-37 | Melanoma | Human | High | >10,000 |

| 143B | Osteosarcoma | Human | Low | 200-1,000 |

| IMR-5 | Neuroblastoma | Human | Low | 200-1,000 |

| U-87 MG | Glioblastoma | Human | Data Not Available | - |

| HT-1080 | Fibrosarcoma | Human | Data Not Available | - |

| DU 145 | Prostate Cancer | Human | Data Not Available | - |

| PC-3 | Prostate Cancer | Human | Data Not Available | - |

| H1975 | Lung Cancer | Human | Data Not Available | - |

| A-431 | Epidermoid Carcinoma | Human | Data Not Available | - |

| K562 | Chronic Myelogenous Leukemia | Human | Data Not Available | - |

| Jurkat | T-cell Leukemia | Human | Data Not Available | - |

| Ramos | Burkitt's Lymphoma | Human | Data Not Available | - |

| MOLM-13 | Acute Myeloid Leukemia | Human | High | >10,000 |

| MV-4-11 | Acute Myeloid Leukemia | Human | High | >10,000 |

| NALM-6 | B-cell Precursor Leukemia | Human | High | >10,000 |

| PANC-1 | Pancreatic Cancer | Human | Negative | <200 |

Data for the first 11 cell lines are from a study by Luo et al. (2024).[5][6][7] Expression levels for other cell lines are widely cited in literature but quantitative molecule-per-cell data was not available in the searched sources.

Experimental Protocols

Flow Cytometry Analysis of α4β1 Integrin Expression using this compound

This protocol outlines a general procedure for staining cells with this compound to quantify α4β1 integrin expression by flow cytometry.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

-

Propidium Iodide (PI) or other viability dye

-

(Optional) Unlabeled LDV peptide for competition assay

-

(Optional) MnCl₂ for inducing high-affinity state

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with cold PBS.

-

Resuspend cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add this compound to the desired final concentration (e.g., 25 nM for resting cells).[8]

-

For a negative control, use an unstained cell sample.

-

For a competition control, pre-incubate cells with a 100-fold excess of unlabeled LDV peptide for 15 minutes before adding this compound.

-

To assess the high-affinity state, pre-incubate cells with 1 mM MnCl₂ for 10 minutes before adding this compound.

-

Incubate the cells in the dark for 30 minutes on ice.

-

-

Washing:

-

Add 1 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and repeat the wash step.

-

-

Viability Staining:

-

Resuspend the cell pellet in 200 µL of cold Flow Cytometry Staining Buffer.

-

Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions just before analysis.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer, exciting the FITC at 488 nm and detecting the emission at ~520 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live, single-cell population using forward and side scatter profiles and the viability dye.

-

Determine the mean fluorescence intensity (MFI) of the FITC signal for each sample.

-

The specificity of this compound binding can be confirmed by the significant reduction in MFI in the competition control.

-

Caption: Flow Cytometry Workflow with this compound.

Fluorescence Microscopy of α4β1 Integrin

This protocol provides a basic framework for visualizing α4β1 integrin on adherent cells using this compound.

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

-

-

Staining:

-

Wash the cells gently with pre-warmed PBS.

-

Add this compound diluted in culture medium to the desired final concentration.

-

Incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing and Fixation:

-

Gently wash the cells three times with warm PBS to remove unbound this compound.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with appropriate filters for FITC and DAPI.

-

References

- 1. Roles for Integrins and Associated Proteins in the Haematopoietic System - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The integrin α9β1 on hematopoietic stem and progenitor cells: involvement in cell adhesion, proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The characteristics and the multiple functions of integrin β1 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of VLA-4 (Integrin α4β1) as a Shared Target for Radiopharmaceutical Therapy across Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Ldv-fitc for Identifying Novel Integrin Ligands: A Technical Guide

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are pivotal mediators of cell-cell and cell-extracellular matrix (ECM) interactions. Their role in a multitude of physiological and pathological processes, including inflammation, immune response, and cancer metastasis, makes them a prime target for therapeutic intervention. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is particularly crucial in leukocyte trafficking and adhesion.[1][2] Identifying novel ligands that can modulate α4β1 activity is a significant goal in drug development.

This technical guide provides an in-depth overview of the use of LDV-FITC, a high-affinity fluorescent probe, for the discovery and characterization of novel α4β1 integrin ligands. This compound is a synthetic peptide conjugated to fluorescein isothiocyanate (FITC). The core of the peptide contains the Leu-Asp-Val (LDV) sequence, which is the minimal recognition motif found in fibronectin, a natural ligand for α4β1.[2][3] This allows this compound to act as a powerful tool in various assay formats to probe ligand binding, integrin affinity states, and conformational changes.[4]

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and visualizations of the underlying biological and experimental processes.

Core Concepts: The this compound Probe and α4β1 Integrin

The α4β1 integrin does not exist in a single static state. Its ability to bind ligands is dynamically regulated by a process known as "inside-out signaling," where intracellular signals can switch the receptor from a low-affinity (bent) conformation to a high-affinity (extended) conformation, priming it for ligand binding.[5][6]

This compound is specifically designed to report on these states. Its binding affinity for α4β1 is dependent on the integrin's conformational state, making it an exquisite sensor for receptor activation.[4][7]

Quantitative Binding Data

The affinity of this compound for α4β1 integrin has been well-characterized, particularly on U937 cells, a human monocyte-like cell line that endogenously expresses VLA-4. The dissociation constant (Kd) varies significantly with the activation state of the integrin, a property that is fundamental to its use in screening assays.

| Parameter | Condition | Cell Line | Kd Value | Citation |

| Dissociation Constant (Kd) | Resting State (Absence of Mn²⁺) | U937 | 12 nM | [4][7][8] |

| Dissociation Constant (Kd) | Activated State (Presence of Mn²⁺) | U937 | 0.3 nM | [4][7][8] |

Manganese (Mn²⁺) is a divalent cation commonly used in vitro to lock integrins in a high-affinity state, mimicking physiological activation.[9]

Experimental Methodologies

This compound is primarily employed in flow cytometry-based assays, which allow for high-throughput analysis of cells in suspension.

Competitive Binding Assay for Novel Ligand Identification

This is the most direct method for screening compound libraries to identify potential α4β1 ligands. The principle is to measure the ability of an unlabeled test compound to compete with this compound for binding to the integrin.

Protocol:

-

Cell Preparation: Culture and harvest U937 cells. Wash and resuspend the cells in a suitable binding buffer (e.g., HEPES buffer with 0.1% HSA) at a concentration of 1x10⁶ cells/mL.

-

Compound Incubation: In a 96-well plate, add increasing concentrations of the unlabeled test compound to the cell suspension. Include a negative control (vehicle, e.g., DMSO) and a positive control (excess unlabeled LDV peptide, e.g., 1 µM).

-

Probe Addition: Add a fixed concentration of this compound to all wells. A concentration near the Kd of the resting state (e.g., 10-25 nM) is typically used to ensure sensitivity.[5][10]

-

Incubation: Incubate the plate at 37°C for 10-20 minutes to allow the binding to reach equilibrium.

-

Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer. The displacement of this compound by a competing ligand will result in a decrease in the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: Normalize the MFI data, setting the fluorescence of the unblocked sample (negative control) to 100% and the fluorescence of the sample blocked with excess unlabeled LDV to 0%. Plot the normalized fluorescence against the concentration of the test compound and fit the data to a one-site competition equation to determine the IC₅₀. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

Caption: Workflow for identifying novel integrin ligands using a competitive binding assay.

Real-Time Kinetic Analysis of Integrin Affinity Regulation

This advanced technique monitors the binding and dissociation of this compound in real-time to study how cellular signaling events ("inside-out" signaling) modulate integrin affinity.

Protocol:

-

Instrument Setup: Use a flow cytometer capable of kinetic measurements, equipped with a magnetic stirrer and temperature control (37°C).[5]

-

Cell Preparation: Prepare U937 cells as described above (1x10⁶ cells/mL).

-

Baseline Acquisition: Acquire data for the unstained cells for 30-120 seconds to establish a baseline autofluorescence.

-

Probe Binding: Add this compound at a concentration that is sensitive to affinity changes (e.g., 4 nM, which is below the resting Kd but above the activated Kd). Continue data acquisition to monitor the association of the probe.[5]

-

Cellular Activation: Introduce a signaling agonist (e.g., a chemoattractant like fMLFF) to trigger inside-out signaling.[5] Continue acquiring data continuously to observe the increase in this compound binding, which reflects the shift of the integrin to a high-affinity state.

-

Dissociation: Optionally, add an excess of unlabeled LDV or a test antagonist to measure the dissociation rate of the this compound probe.

-

Data Analysis: Convert the flow cytometry data to Mean Fluorescence Channel (MFC) versus time. The rate of change in fluorescence corresponds to the on/off rates of ligand binding.

Caption: Simplified inside-out signaling pathway leading to integrin activation.

Ligand-Induced Binding Site (LIBS) Assay

This method provides an alternative way to determine the binding affinity of unlabeled ligands. It relies on conformationally sensitive monoclonal antibodies (mAbs) that recognize an epitope on the integrin that is only exposed when a ligand is bound (a "Ligand-Induced Binding Site" or LIBS).[1][5] For β1 integrins, the HUTS-21 antibody is commonly used.

Protocol:

-

Cell Preparation: Prepare U937 cells as described above.

-

Ligand Incubation: Incubate cells with increasing concentrations of the unlabeled test ligand.

-

LIBS Antibody Addition: Add a constant, saturating concentration of a fluorescently-labeled LIBS antibody (e.g., HUTS-21-Alexa Fluor 647).

-

Incubation & Wash: Incubate to allow antibody binding, then wash the cells to remove unbound antibody.

-

Flow Cytometry Analysis: Measure the fluorescence of the bound LIBS antibody.

-

Data Analysis: The binding of the test ligand induces the LIBS epitope, leading to an increase in antibody binding and fluorescence. Plot the MFI versus the test ligand concentration and fit to a sigmoidal dose-response equation to determine the EC₅₀. The EC₅₀ for LIBS exposure shows a strong correlation with the Ki and Kd values determined by direct competition assays.[1][12]

Caption: Logical diagram of the Ligand-Induced Binding Site (LIBS) assay.

Downstream Signaling and Conclusion

The binding of a ligand to an integrin not only anchors the cell but also initiates "outside-in" signaling, triggering intracellular pathways that influence cell survival, proliferation, and migration.[6] The discovery of novel ligands using this compound is the first step; subsequent characterization of their effects on these downstream pathways is crucial for drug development.

References

- 1. Conformational mAb as a tool for integrin ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LDV FITC | Fluorescent Integrin Probes | Tocris Bioscience [tocris.com]

- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detection of Activated α4β1 Integrin Using LDV-FITC in Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a key adhesion molecule that mediates cell-cell and cell-matrix interactions. It plays a crucial role in leukocyte trafficking, immune responses, and pathological processes such as inflammation and cancer metastasis. VLA-4 exists in different conformational states that correspond to varying ligand-binding affinities. The activated, high-affinity state of VLA-4 is critical for its biological function.

The tripeptide sequence Leucine-Aspartic Acid-Valine (LDV) is a minimal recognition motif derived from fibronectin, a natural ligand for VLA-4. When conjugated to a fluorophore such as Fluorescein Isothiocyanate (FITC), the resulting LDV-FITC probe serves as a high-affinity fluorescent ligand that specifically binds to the activated conformation of α4β1 integrin.[1] This allows for the direct quantification of activated VLA-4 on the cell surface by flow cytometry. This application note provides a detailed protocol for staining various cell types, including lymphocytes and hematopoietic stem cells, with this compound to analyze VLA-4 activation status.[1][2]

Principle of the Assay

This flow cytometry-based assay quantifies the amount of this compound bound to the surface of cells. The fluorescence intensity directly correlates with the number of accessible, high-affinity α4β1 integrin molecules. The protocol involves incubating a single-cell suspension with this compound, followed by washing and analysis on a flow cytometer. The specificity of binding can be confirmed by using a control with an excess of non-fluorescent LDV peptide.[2] Additionally, integrin activation can be modulated using agents like Mn²⁺, which locks integrins in a high-affinity state, serving as a positive control.[3][4]

Experimental Protocols

Reagent and Buffer Preparation

A comprehensive list of necessary reagents and their preparation instructions.

| Reagent/Buffer | Preparation Instructions | Storage |

| This compound Stock Solution | Reconstitute lyophilized this compound in sterile DMSO to a stock concentration of 1 mM. Aliquot and protect from light. | -20°C |

| Flow Cytometry Staining Buffer (FACS Buffer) | 1X PBS (calcium and magnesium-free), 1% Bovine Serum Albumin (BSA), 0.1% Sodium Azide. Filter sterilize. | 4°C |

| LDV Staining Medium | For certain applications, a specific medium may be required. An example is RPMI 1640 with 10 mM HEPES and 1% BSA. | 4°C |

| 10X Red Blood Cell (RBC) Lysis Buffer | Commercially available or prepare using standard formulations. | Room Temp. |

| Fixation Buffer (Optional) | 1% - 4% Paraformaldehyde (PFA) in 1X PBS. Prepare fresh and handle with care. | 4°C |

Cell Preparation

Proper preparation of a single-cell suspension is critical for accurate flow cytometry results.

| Sample Type | Protocol |

| Suspension Cell Lines (e.g., Jurkat, U937) | 1. Culture cells to a density of 0.5-2 x 10⁶ cells/mL. 2. Harvest cells by centrifugation at 300-400 x g for 5 minutes. 3. Wash twice with cold FACS Buffer. 4. Resuspend in cold FACS Buffer to a final concentration of 1-5 x 10⁶ cells/mL. |

| Peripheral Blood Mononuclear Cells (PBMCs) | 1. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). 2. Wash cells twice with cold FACS Buffer. 3. Count cells and resuspend in cold FACS Buffer to 1-5 x 10⁶ cells/mL. |

| Whole Blood (Lysed) | 1. Collect blood in an anticoagulant tube (e.g., EDTA). 2. Perform staining protocol (Section 3) in whole blood. 3. After staining, add 2 mL of 1X RBC Lysis Buffer.[5] 4. Incubate for 10-15 minutes at room temperature, protected from light.[5] 5. Centrifuge, discard supernatant, and resuspend in FACS Buffer for analysis. |

| Bone Marrow Cells | 1. Harvest bone marrow from femurs and tibias.[1] 2. Create a single-cell suspension by flushing marrow with FACS buffer through a syringe and needle. 3. Filter through a 40-70 µm cell strainer to remove clumps.[6] 4. Lyse red blood cells if necessary. 5. Wash and resuspend in cold FACS Buffer to 1-5 x 10⁶ cells/mL. |

This compound Staining Protocol

This procedure outlines the steps for staining cells to detect activated VLA-4.

| Step | Procedure | Quantitative Parameters |

| 1. Aliquot Cells | Aliquot 100 µL of the cell suspension (containing 0.5-1 x 10⁶ cells) into 5 mL FACS tubes. | 0.5-1 x 10⁶ cells/tube |

| 2. (Optional) Fc Receptor Blocking | To prevent non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.[5] | Per manufacturer's instructions |

| 3. Prepare Controls | - Unstained Control: Cells in FACS buffer only. - Positive Control: Pre-incubate cells with 1 mM MnCl₂ for 10 minutes to induce a high-affinity VLA-4 state.[4] - Specificity Control: Pre-incubate cells with a 500-fold excess of non-fluorescent LDV peptide for 15 minutes before adding this compound.[2] | |

| 4. Staining | Add this compound to each tube to achieve the desired final concentration. A typical starting concentration is 10-25 nM.[1][4] | Final Conc: 10-25 nM (titration recommended) |

| 5. Incubation | Incubate the tubes for 20-30 minutes at 4°C or on ice, protected from light.[7] | Time: 20-30 minutes Temp: 4°C |

| 6. Washing | Add 2 mL of cold FACS Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat wash step once.[5] | 2 washes |

| 7. Resuspension | Resuspend the cell pellet in 300-500 µL of FACS Buffer for analysis. | 300-500 µL final volume |

| 8. (Optional) Viability Stain | If needed, add a viability dye (e.g., Propidium Iodide, 7-AAD) just before analysis to exclude dead cells. | |

| 9. Data Acquisition | Acquire data on a flow cytometer, collecting events for each sample. Use the FITC channel (e.g., 488 nm excitation, ~525/30 nm emission filter) to detect the signal. |

Visualizations

This compound Binding Mechanism

The diagram below illustrates the binding of the this compound peptide to the high-affinity conformation of the α4β1 integrin heterodimer on the cell surface.

Caption: this compound peptide specifically binds to the activated α4β1 integrin.

Experimental Workflow

This workflow outlines the key steps of the this compound flow cytometry staining protocol, from cell preparation to final data analysis.

Caption: Workflow for this compound cell staining and flow cytometry analysis.

Data Analysis and Interpretation

-

Gating Strategy: First, gate on the cell population of interest using Forward Scatter (FSC) and Side Scatter (SSC) properties. Next, use a viability dye to gate on live cells.

-

Quantification: Analyze the FITC signal for the live, single-cell population. The Mean Fluorescence Intensity (MFI) of the this compound stained sample is the primary readout.

-

Controls:

-

The unstained control sets the baseline fluorescence.

-

The positive control (Mn²⁺ treated) should show a significant increase in MFI, confirming the ability of the integrin to adopt a high-affinity state.

-

The specificity control (excess unlabeled LDV) should show a significant reduction in MFI, demonstrating that the this compound binding is specific to the integrin.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Signal | - Non-specific binding to Fc receptors. - Dead cells binding the probe. - this compound concentration too high. | - Include an Fc block step. - Use a viability dye and gate on live cells. - Titrate the this compound concentration to find the optimal signal-to-noise ratio. |

| No/Weak Signal | - Low or no expression of α4β1 integrin. - Integrin is in a low-affinity state. - this compound probe degraded. | - Use a positive control cell line known to express VLA-4 (e.g., Jurkat, U937). - Include a Mn²⁺ treatment control to induce the high-affinity state. - Aliquot and store the this compound probe properly, protected from light and freeze-thaw cycles.[3] |

| High Cell Clumping | - Cell concentration is too high. - Presence of DNA from dead cells. | - Reduce cell concentration during staining. - Add DNase I (20-50 µg/mL) to the FACS buffer. - Gently vortex or filter cells before acquisition. |

References

- 1. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]

- 7. Flow Cytometry Protocol | Abcam [abcam.com]

Application Notes and Protocols for Measuring Integrin Activation using LDV-FITC in a FRET Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, signaling, and migration. Their ability to bind to extracellular matrix (ECM) ligands is dynamically regulated through conformational changes, a process known as integrin activation. Measuring this activation state is critical for understanding various physiological and pathological processes, as well as for the development of therapeutics targeting integrin function.

This document provides detailed application notes and protocols for a Förster Resonance Energy Transfer (FRET)-based assay to quantitatively measure the activation of α4β1 integrin (also known as Very Late Antigen-4 or VLA-4). The assay utilizes a fluorescein isothiocyanate (FITC)-conjugated peptide ligand, LDV-FITC, as the FRET donor and a lipophilic dye, such as Octadecyl Rhodamine B (R18) or PKH26, intercalated into the cell membrane as the FRET acceptor.[1] The principle of the assay relies on the change in distance between the integrin headgroup, where this compound binds, and the cell membrane upon integrin activation. In its inactive state, the integrin is bent, bringing the donor and acceptor in close proximity, resulting in high FRET efficiency. Upon activation, the integrin extends to an upright conformation, increasing the distance between the donor and acceptor and leading to a decrease in FRET.[1][2][3]

Signaling Pathways of Integrin Activation

Integrin activation can be initiated through two main pathways: "inside-out" and "outside-in" signaling.

Inside-out signaling originates from intracellular signals that modulate the conformation of the integrin's extracellular domain, thereby increasing its affinity for ligands.[4][5] This process is often triggered by other cell surface receptors, such as G protein-coupled receptors (GPCRs), and involves the recruitment of cytoplasmic proteins like talin and kindlin to the integrin β-subunit tail.[4][6] The binding of these proteins disrupts the interaction between the α and β cytoplasmic tails, leading to the separation of the integrin "legs" and a shift to the high-affinity, extended conformation.[4][5]

Outside-in signaling is initiated by ligand binding to the extracellular domain of the integrin.[4] This binding event stabilizes the extended conformation of the integrin and leads to the clustering of integrin receptors, forming focal adhesions.[7] These focal adhesions serve as signaling hubs, recruiting a multitude of signaling molecules, including Focal Adhesion Kinase (FAK) and Src family kinases, to initiate downstream signaling cascades that regulate cell behavior.[6][7][8]

Experimental Protocols

Materials and Reagents

-

Cells: U937 cells (human monocytic cell line) are commonly used as they express α4β1 integrin.[1][9]

-

This compound: Fluorescently labeled peptide that specifically binds to α4β1 integrin.[10]

-

Octadecyl Rhodamine B (R18) or PKH26: Lipophilic fluorescent dyes that act as FRET acceptors.[1][11]

-

Buffer: HEPES-buffered saline (e.g., 110 mM NaCl, 10 mM KCl, 10 mM glucose, 1 mM MgCl2, 30 mM HEPES, pH 7.4).

-

Integrin Activators:

-

Flow Cytometer: Equipped with appropriate lasers and filters for detecting FITC and Rhodamine/PKH26 fluorescence.

Protocol for FRET-based Integrin Activation Assay using Flow Cytometry

This protocol is adapted from methodologies described in the literature.[1][9][11]

1. Cell Preparation:

-

Culture U937 cells to the desired density.

-

Harvest cells and wash them with the assay buffer.

-

Resuspend cells in the assay buffer at a concentration of approximately 1 x 10⁶ cells/mL.

2. Donor Labeling:

-

Add this compound to the cell suspension to a final concentration of 100 nM. This concentration is sufficient to saturate the low-affinity binding sites on resting integrins.[3][11]

-

Incubate the cells for 10-15 minutes at 37°C to allow for binding to reach equilibrium.

3. Baseline Donor Fluorescence Measurement:

-

Analyze the cell suspension on a flow cytometer to measure the baseline fluorescence of the this compound donor.

4. Acceptor Addition and FRET Measurement:

-

Add the FRET acceptor, either R18 to a final concentration of 10 µM or PKH26 to a final concentration of 2 µM, to the cell suspension.[9][11]

-

Immediately continue acquiring data on the flow cytometer. The incorporation of the acceptor into the cell membrane will lead to quenching of the donor fluorescence, indicating FRET is occurring.

5. Integrin Activation and Measurement of FRET Change:

-

To induce integrin activation, add the desired activating agent (e.g., 100 nM fMLFF for inside-out signaling or 1 mM MnCl₂ for maximal activation) to the cell suspension while continuously acquiring data.[1][9]

-

Observe the change in donor fluorescence in real-time. Activation of the integrin will cause it to extend, increasing the distance between the donor and acceptor, which results in a decrease in FRET and, consequently, an increase (dequenching) of the donor fluorescence.

6. Data Analysis:

-

The change in FRET efficiency can be calculated from the changes in donor fluorescence intensity.

-

For more quantitative analysis, fluorescence lifetime measurements of the donor can be performed.[11]

Data Presentation

The following tables summarize quantitative data obtained from studies utilizing the this compound FRET assay for integrin activation.

Table 1: Dissociation Constants (Kd) of this compound Binding to α4-Integrin under Different Activation States.

| Condition | Kd (nM) | Reference |

| Resting State (1 mM Ca²⁺) | 36 | [1] |

| Activated State (1 mM Mn²⁺) | 0.14 | [1] |

| Absence of Mn²⁺ | 12 | [10] |

| Presence of Mn²⁺ | 0.3 | [10] |

Table 2: Fluorescence Lifetime and FRET Efficiency of this compound in Different Integrin Conformations.

| State | Average this compound Lifetime (ns) | FRET Efficiency | Reference |

| Donor Only (this compound) | 4.3 ± 0.2 | N/A | [11] |

| Inactive (Bent) Integrin (FRET) | 2.7 ± 0.5 | 37% | [11][12] |

| Active (Extended) Integrin (Loss of FRET) | 3.2 ± 0.5 | 26% | [11][12] |

Conclusion

The this compound FRET assay is a powerful and quantitative method to study the conformational changes associated with α4β1 integrin activation in living cells. This technique allows for the real-time monitoring of integrin activation in response to various stimuli, making it an invaluable tool for basic research into cell adhesion and signaling, as well as for the screening and characterization of novel therapeutic agents targeting integrin function. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to implement this assay in their own studies.

References

- 1. FRET Detection of Cellular α4-Integrin Conformational Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How is integrin activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Ldv-fitc Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ldv-fitc cell adhesion assay is a powerful tool for studying the function of α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a key mediator of cell-cell and cell-extracellular matrix interactions. This fluorescent peptide-based assay allows for the real-time analysis of integrin affinity and conformational changes on live cells.[1][2] The LDV peptide sequence mimics a recognition motif in natural α4β1 ligands, and its conjugation to fluorescein isothiocyanate (FITC) provides a fluorescent probe to quantify binding.[2][3] This assay is particularly valuable in immunology, cancer biology, and drug discovery for screening compounds that modulate integrin activity and subsequent cell adhesion.[4][5]

The principle of the assay relies on the specific binding of this compound to the α4β1 integrin.[2] Changes in the binding of this compound, often measured by flow cytometry, reflect alterations in the integrin's affinity for its ligands.[1][6] Integrin activation, a process known as "inside-out" signaling, leads to conformational changes that increase its ligand-binding affinity.[1][6][7] The this compound assay can quantify these changes, providing insights into the signaling pathways that regulate cell adhesion.

Key Applications

-

Quantifying Integrin Affinity: Determining the binding affinity (Kd) of α4β1 integrin in different activation states.[2]

-

Screening for Modulators: Identifying and characterizing small molecules or antibodies that act as agonists or antagonists of α4β1 integrin.[4][5]

-

Studying "Inside-Out" Signaling: Investigating the intracellular signaling pathways that regulate integrin activation and cell adhesion.[1]

-

Analyzing Cell Adhesion Dynamics: Monitoring real-time changes in integrin activity in response to various stimuli.[1]

Experimental Protocol: this compound Binding Assay using Flow Cytometry

This protocol describes a general method for measuring this compound binding to cells expressing α4β1 integrin using flow cytometry.

Materials:

-

Cells: Suspension cell line expressing α4β1 integrin (e.g., U937, Jurkat).

-

This compound: Fluorescently labeled LDV peptide.

-

Unlabeled LDV: As a competitor for determining non-specific binding.[8][9]

-

Assay Buffer: PBS with 1% BSA and relevant divalent cations (e.g., 1 mM Ca2+/Mg2+). Note: Mn2+ can be used as a positive control for integrin activation.[2]

-